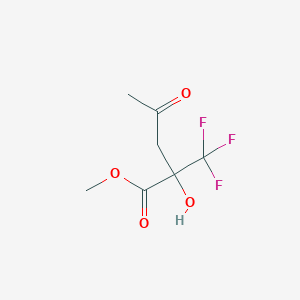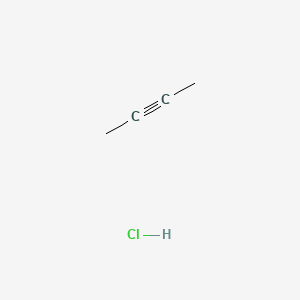
But-2-yne;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: But-2-yne can be synthesized by the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide . Another method involves the reaction of acetylide ions with alkyl halides, which is a common method for extending carbon chains .
Industrial Production Methods: Industrial production of but-2-yne typically involves the catalytic hydrogenation of but-2-yne-1,4-diones using palladium catalysts . This method is efficient and yields high purity products.
化学反応の分析
Types of Reactions: But-2-yne undergoes various types of chemical reactions, including:
Oxidation: But-2-yne can be oxidized to form diketones.
Reduction: It can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: It reacts with halogens to form halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are common oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or nickel catalysts are used for hydrogenation.
Substitution: Halogenation reactions typically use chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed:
Oxidation: Diketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated butynes.
科学的研究の応用
But-2-yne;hydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of alkylated hydroquinones in the total synthesis of Vitamin E.
Biology: It serves as a precursor in the synthesis of various biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of but-2-yne;hydrochloride involves its ability to undergo addition reactions. For example, in acid-catalyzed hydration, the alkyne is protonated to form a carbocation, which then reacts with water to form an enol. This enol tautomerizes to form a ketone . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
But-2-yne;hydrochloride can be compared with other similar compounds such as:
1-Butyne: A position isomer with different reactivity.
Propyne: A simpler alkyne with similar chemical properties.
Hexafluoro-2-butyne: A fluorinated derivative with unique reactivity.
These compounds share similar structural features but differ in their chemical behavior and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
114945-54-9 |
|---|---|
分子式 |
C4H7Cl |
分子量 |
90.55 g/mol |
IUPAC名 |
but-2-yne;hydrochloride |
InChI |
InChI=1S/C4H6.ClH/c1-3-4-2;/h1-2H3;1H |
InChIキー |
PPNXSYKTLQMHMA-UHFFFAOYSA-N |
正規SMILES |
CC#CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


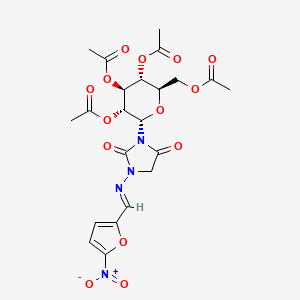
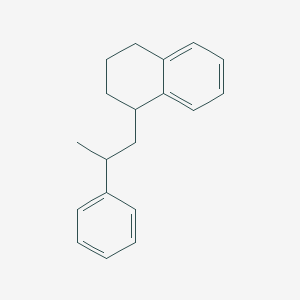
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
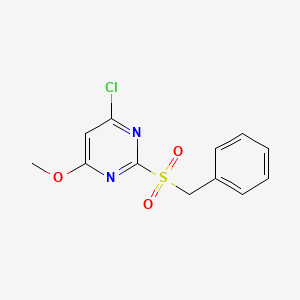
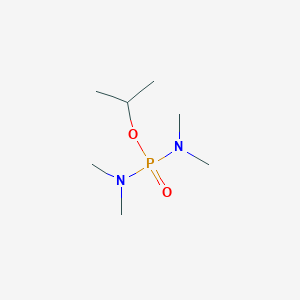
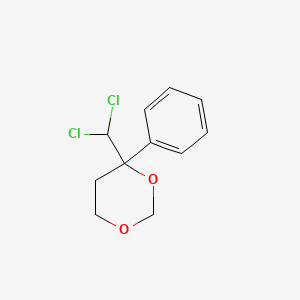
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)

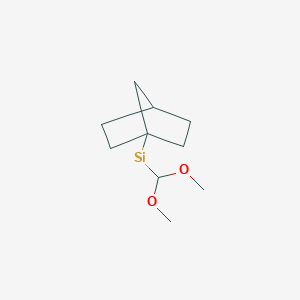
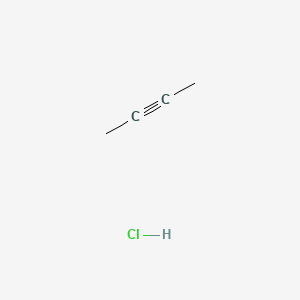
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
